molecular formula C12H24O3 B3279968 7-Hydroxydodecanoic acid CAS No. 70393-62-3

7-Hydroxydodecanoic acid

Cat. No.: B3279968
CAS No.: 70393-62-3
M. Wt: 216.32 g/mol
InChI Key: BNWKMHUFFKDAMV-UHFFFAOYSA-N
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Description

Overview of Hydroxy Fatty Acids in Academic Research

Hydroxy fatty acids are a broad and varied family of molecules that are the subject of extensive academic inquiry. researcher.life Their production in plants is of current interest primarily due to the novel physical and chemical properties that are characteristic of these fatty acids. researchgate.net These properties make them valuable as chemical feedstocks for various industrial applications. researchgate.net

Researchers are exploring the diverse biological activities of HFAs, including their potential as antifungal agents and their role in metabolic diseases. nih.govualberta.ca The structure-activity relationships of HFAs are a key focus, with studies aiming to understand how factors like the position of the hydroxyl group and the degree of unsaturation in the fatty acid chain influence their biological effects. nih.govnih.gov This research is crucial for unlocking the full potential of HFAs in fields ranging from medicine to materials science.

Significance of Positional Isomerism in Hydroxy Fatty Acids

The position of the hydroxyl group on the fatty acid backbone, known as positional isomerism, is a critical determinant of an HFA's properties and biological activity. ualberta.cagerli.com Even subtle shifts in the location of this functional group can lead to significant differences in how the molecule interacts with biological systems. For instance, research has shown that the antifungal activity of mono-HFAs is highly dependent on the location of the hydroxyl group, with those hydroxylated in the middle of the carbon chain (C9-C13) exhibiting strong anti-mold properties. ualberta.ca

Furthermore, in the context of fatty acid esters of hydroxy fatty acids (FAHFAs), the position of the ester bond has been shown to affect their ability to potentiate glucose-stimulated insulin (B600854) secretion. nih.gov This highlights the necessity of precise analytical methods to distinguish between different positional isomers to fully understand their diverse physiological functions. nih.gov The study of these isomers is expanding our understanding of HFA bioactivities and driving the development of new synthetic methods to produce specific regioisomers for further investigation. nih.gov

Academic Context of 7-Hydroxydodecanoic Acid Investigation

This compound, also known as 7-hydroxylauric acid, is a specific HFA that has been identified in microorganisms and is the subject of targeted research. pharmaffiliates.comtandfonline.com Investigations into this compound include its synthesis, characterization, and potential biological roles. For example, researchers have successfully synthesized racemic this compound to compare with isolates found in Mucor species, confirming its natural occurrence. tandfonline.comoup.com

The synthesis of this compound and its regioisomers is crucial for studying its specific biological activities. nih.gov Academic studies are exploring the impact of the hydroxyl group's position on the activity of lauric acid derivatives, with this compound being a key compound in this research. nih.gov The synthesis of this and other hydroxylauric acids allows for systematic evaluation of their effects on various biological targets, such as free fatty acid receptors. nih.gov

Chemical and Physical Properties

This compound is a saturated fatty acid with a 12-carbon chain and a hydroxyl group located at the seventh carbon position. Its chemical formula is C₁₂H₂₄O₃, and it has a molecular weight of 216.32 g/mol . bldpharm.commyskinrecipes.com

PropertyValueSource
CAS Number 70393-62-3 pharmaffiliates.combldpharm.comarctomsci.com
Molecular Formula C₁₂H₂₄O₃ pharmaffiliates.combldpharm.commyskinrecipes.com
Molecular Weight 216.32 g/mol pharmaffiliates.combldpharm.commyskinrecipes.com
Synonyms 7-Hydroxylauric acid, dl-7-Hydroxydodecanoic Acid pharmaffiliates.com
Predicted Boiling Point 350.2±25.0 °C myskinrecipes.com
Predicted Density 0.987±0.06 g/cm³ myskinrecipes.com

Synthesis and Production

The production of this compound has been achieved through both chemical synthesis and biotransformation methods.

Chemical Synthesis Approaches

Chemical synthesis provides a controlled way to produce this compound. One reported method involves a multi-step process starting from ω-bromofatty acids or terminal alkynoic acids. nih.gov For instance, the synthesis of 7-hydroxylauric acid has been accomplished using 7-hydroxy-5-dodecynoic acid as a precursor, which is then hydrogenated over a platinum catalyst to yield the final product. nih.gov Another approach involves the coupling of an acid chloride with an organometallic reagent. tandfonline.com These synthetic routes are essential for producing specific isomers for detailed biological evaluation.

Biotransformation and Microbial Production

Microorganisms offer a promising "green" alternative for the production of hydroxy fatty acids. This compound has been identified as a product in certain microbial species. For example, it was found in extracts from saponified whole cells of Mucor species grown under oxygen-limiting conditions. tandfonline.comoup.com

While much of the research on microbial production of hydroxydodecanoic acids has focused on the ω-hydroxy isomer (12-hydroxydodecanoic acid), the enzymatic machinery involved holds potential for producing other positional isomers. mdpi.comrsc.orgnih.govresearchgate.net Cytochrome P450 monooxygenases are key enzymes in these biotransformation processes, capable of hydroxylating fatty acids at various positions. mdpi.comsemanticscholar.org Engineering these enzymes and the host microorganisms could lead to the selective and efficient production of this compound.

Research and Applications

The unique structure of this compound makes it a molecule with potential applications in various fields, particularly in polymer chemistry and as a building block for more complex molecules.

Role in Polymer Science

Hydroxy fatty acids are valuable monomers for the synthesis of polyesters. unl.pt The presence of both a carboxylic acid and a hydroxyl group allows them to undergo polycondensation to form long polymer chains. While specific studies on the polymerization of this compound are not extensively detailed in the provided context, the principles of polyester (B1180765) synthesis from other hydroxy fatty acids are well-established. For example, 12-hydroxydodecanoic acid is a known building block for poly(12-hydroxydodecanoate). nih.gov The position of the hydroxyl group can influence the properties of the resulting polymer, such as its melting point and crystallinity. Research into the copolymerization of different hydroxy fatty acids has shown that the reactivity of the monomers can be influenced by the position of the hydroxyl group (primary vs. secondary). unl.pt

Potential as a Bio-based Building Block

As a bio-based molecule, this compound represents a sustainable alternative to petroleum-derived chemicals. Its bifunctional nature makes it a versatile building block for the synthesis of a variety of other chemicals. The hydroxyl and carboxyl groups can be chemically modified to introduce other functionalities, leading to the creation of new molecules with tailored properties. For example, ω-hydroxy fatty acids are used as precursors for bioplastics, lubricants, and cosmetic intermediates. mdpi.com While specific applications for this compound are still under exploration, its structural similarity to other industrially relevant hydroxy fatty acids suggests significant potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxydodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWKMHUFFKDAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution in Biological Systems

Identification in Microbial Systems

Current research primarily points to the presence of 7-hydroxydodecanoic acid within the fungal kingdom, which is a subset of microbial systems. While various other hydroxy fatty acids, such as 3-hydroxy and omega-hydroxy fatty acids, are known to be produced by a range of bacteria, including species of Lactobacillus, Streptomyces, and Pseudomonas, the specific identification of this compound in these bacterial genera is not prominently documented in the reviewed literature.

Detection in Fungal Organisms

The most definitive identification of this compound in a natural context comes from studies on fungi, specifically within the genus Mucor. Research has shown that several species of Mucor produce this compound, along with other 7-hydroxyalkanoic acids, when cultivated under oxygen-limiting conditions.

Initial findings identified three previously unreported 7-hydroxyalkanoic acids in extracts from saponified whole cells of Mucor species. nih.gov Through mass spectrometry, infrared spectroscopy, and gas chromatographic procedures, these were confirmed as 7-hydroxydecanoic acid, this compound, and 7-hydroxytetradecanoic acid. nih.gov It was noted that this compound appeared to be a new naturally occurring hydroxy acid at the time of its discovery. nih.gov

Further investigation into the fatty acid profiles of Mucor rouxii grown under different stress conditions also identified this compound. nih.gov Its presence was confirmed through mass spectrometry of its trimethylsilyl (B98337) methyl ester derivative. This study highlighted that the formation of this unusual fatty acid was a response to hypoxic (oxygen-limited) stress. nih.gov The compound was found in the yeast-like cells of Mucor sp. A-73 grown under anaerobic conditions, but was hardly detectable in yeast-like cells grown aerobically. nih.gov

The table below summarizes the Mucor species in which this compound has been detected.

Fungal SpeciesCondition of DetectionReference
Mucor sp. A-73Oxygen limiting conditions nih.gov
Mucor rouxii ATCC 24905Anaerobic/Hypoxic conditions nih.gov
Mucor hiemalisOxygen limiting conditions nih.gov
Mucor mucedoOxygen limiting conditions nih.gov
Mucor racemosusOxygen limiting conditions nih.gov
Mucor genevensis (inferred)Anaerobic conditions nih.gov

Presence in Plant Metabolomes

The analysis of plant metabolomes has revealed a wide variety of fatty acids and their derivatives, which play crucial roles in plant structure and defense. For instance, omega-hydroxy acids are known to be key monomers of cutin, a major component of the plant cuticle. wikipedia.org Additionally, studies on Camellia oleifera have shown increased levels of 3-hydroxydodecanoic acid in response to infection. oup.com However, based on the available scientific literature, the specific presence of This compound within plant metabolomes has not been explicitly documented. While various regioisomers of hydroxy fatty acids are found in plants, the 7-hydroxy variant of dodecanoic acid remains unreported in this context.

Occurrence in Other Non-Human Biological Matrices

Investigations into the chemical composition of various non-human biological matrices have identified a range of hydroxy fatty acids. In the insect kingdom, for example, resins produced by the insect genus Laccifer have been found to contain 6-hydroxytetradecanoic acid and 8-hydroxyhexadecanoic acid. beilstein-journals.org Similarly, 3-hydroxydecanoic acid is secreted by leaf-cutting ants. jst.go.jp

In marine environments, studies of invertebrates have also revealed the presence of hydroxy fatty acids. For instance, 2-hydroxy fatty acids have been reported in the marine bivalves Megangulus venulosus and Megangulus zyonoensis. However, across the surveyed literature covering insects and marine organisms, there is no direct identification of This compound .

Biosynthesis and Enzymatic Pathways of 7 Hydroxydodecanoic Acid

Enzymatic Hydroxylation Mechanisms

The introduction of a hydroxyl group onto the dodecanoic acid carbon chain is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases. These enzymes are instrumental in the oxidative metabolism of a wide array of compounds. nih.gov

Cytochrome P450 Monooxygenases (CYP153A, CYP505E3, CYP505D6 Families)

Several families of cytochrome P450 enzymes have been identified to participate in the hydroxylation of fatty acids, including dodecanoic acid.

CYP153A Family: Members of the CYP153A family are recognized for their high terminal regioselectivity, primarily acting as alkane hydroxylases. nih.govsemanticscholar.org However, some, like CYP153A from Marinobacter aquaeolei (CYP153AM.aq.), also exhibit significant ω-hydroxylase activity on fatty acids. nih.govsemanticscholar.org This enzyme can convert dodecanoic acid to 12-hydroxydodecanoic acid with high efficiency. nih.govsemanticscholar.org Studies have shown that CYP153A enzymes are part of a three-component system requiring additional redox partners for their catalytic function. mdpi.com Engineering efforts, such as creating fusion proteins with reductase domains, have been employed to improve their activity and efficiency in whole-cell biocatalysis for producing ω-hydroxy fatty acids. nih.govsemanticscholar.orgresearchgate.net For instance, a fusion protein of CYP153AM.aq. and the reductase domain of P450 BM3 from Bacillus megaterium yielded 1.2 g/L of ω-hydroxydodecanoic acid from 10 g/L of dodecanoic acid. nih.gov

CYP505E3: The self-sufficient cytochrome P450 monooxygenase CYP505E3, found in Aspergillus terreus, is notable for its regioselective in-chain hydroxylation of alkanes, fatty alcohols, and fatty acids, specifically at the ω-7 position. nih.govresearchgate.netlookchem.com This enzyme can convert dodecanoic acid into 5-hydroxydodecanoic acid, which corresponds to the ω-7 position. nih.govresearchgate.netlookchem.com This specific hydroxylation makes CYP505E3 a key enzyme for producing valuable compounds like δ-dodecalactone, which can be formed from 5-hydroxydodecanoic acid. nih.govresearchgate.netlookchem.com Research has shown that CYP505Es from various Aspergillus and Penicillium species consistently display this ω-7 hydroxylase activity towards dodecanoic acid. nih.gov

CYP505D6: CYP505D6, a self-sufficient P450 from the white-rot fungus Phanerochaete chrysosporium, demonstrates a broader substrate specificity. nih.govnih.gov It can hydroxylate fatty acids, including dodecanoic acid, at multiple positions from ω-1 to ω-6. nih.govnih.gov While it primarily produces sub-terminal hydroxylated products, it also yields in-chain hydroxylated products, including those at the ω-7 position, as minor products. lookchem.comnih.gov The versatility of CYP505D6 is attributed to specific amino acid residues, such as Val51, at the entrance of its active site, which influences its regiospecificity. nih.govasm.org

Regiospecificity and Stereoselectivity of Hydroxylation

The position at which the hydroxyl group is introduced (regiospecificity) and the spatial orientation of that group (stereoselectivity) are critical aspects of these enzymatic reactions.

CYP153A enzymes generally exhibit high ω-regioselectivity, meaning they preferentially hydroxylate the terminal (ω) carbon of fatty acids. nih.govsemanticscholar.org For dodecanoic acid, this results in the formation of 12-hydroxydodecanoic acid. nih.gov The narrow substrate tunnel leading to the heme active site is thought to enforce this specificity by sterically hindering hydroxylation at other positions. researchgate.netnih.gov

CYP505E3 is distinguished by its remarkable ω-7 in-chain hydroxylation activity. nih.govresearchgate.net When acting on dodecanoic acid, it specifically produces 5-hydroxydodecanoic acid. nih.govlookchem.com This regioselectivity is a unique characteristic of the CYP505E subfamily. nih.gov

CYP505D6 displays broader regiospecificity, hydroxylating dodecanoic acid at positions from ω-1 to ω-6. nih.govnih.gov The distribution of products can be influenced by protein engineering. For example, mutating a key amino acid at the active site entrance (Y51V variant of CYP102A1) can expand the hydroxylation positions to include ω-1 to ω-7. nih.govasm.org

The stereoselectivity of these reactions, while less extensively detailed for 7-hydroxydodecanoic acid specifically, is an inherent feature of enzymatic catalysis, often yielding a single enantiomer.

Role of Associated Redox Partners and Electron Transfer Systems

Most cytochrome P450 monooxygenases are not self-sufficient and require redox partners to transfer electrons from cofactors like NAD(P)H to the heme iron, which is essential for oxygen activation and substrate hydroxylation. nih.gov

These electron transfer systems are typically classified into several classes. nih.gov Bacterial P450s, such as the CYP153A family, often belong to Class I, which is a three-component system. mdpi.comnih.gov This system includes:

A FAD-containing reductase (ferredoxin reductase, FdR). mdpi.com

An iron-sulfur protein (ferredoxin, Fdx). mdpi.com

The P450 enzyme itself. mdpi.com

In contrast, some P450s, like CYP505E3 and CYP505D6, are "self-sufficient." nih.govnih.govuniprot.org This means the P450 heme domain is naturally fused to its reductase domain, creating a single polypeptide chain. researchgate.netresearchgate.net This fusion can lead to more efficient intramolecular electron transfer, which can be advantageous for biotechnological applications. researchgate.net

Precursor Utilization in Biosynthesis

The primary precursor for the biosynthesis of this compound is dodecanoic acid . lookchem.comnih.gov Microorganisms can take up dodecanoic acid from the culture medium and convert it into its hydroxylated form. frontiersin.org In some engineered systems, dodecanoic acid methyl ester has also been used as a substrate, which can help overcome issues of low substrate solubility and product toxicity. nih.govsemanticscholar.org

In some cases, the biosynthesis can start from more fundamental carbon sources like glucose. researchgate.netnih.gov In these scenarios, the host organism's fatty acid synthesis pathway is harnessed to first produce dodecanoic acid, which is then hydroxylated.

Metabolic Engineering Strategies for Enhanced Production

To improve the yield of this compound and other valuable hydroxy fatty acids, various metabolic engineering strategies have been developed and applied to microbial hosts.

Genetic Modifications in Host Organisms (e.g., Escherichia coli, Pseudomonas putida)

Escherichia coli and Pseudomonas putida are common host organisms for producing valuable chemicals due to their well-understood genetics and metabolism. researchgate.netnih.gov

Key metabolic engineering strategies include:

Overexpression of P450 and Redox Partners: Increasing the cellular concentration of the desired P450 enzyme and its associated redox partners is a fundamental step to boost production. mdpi.com This is often achieved by placing the corresponding genes under the control of strong, inducible promoters on high-copy-number plasmids. nih.gov

Blocking Competing Pathways: To channel more precursor towards the desired product, competing metabolic pathways are often knocked out. For fatty acid hydroxylation, the β-oxidation pathway, which degrades fatty acids, is a primary target. Deleting key genes in this pathway, such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase), in E. coli has been shown to significantly increase the accumulation of hydroxy fatty acids. frontiersin.orgrice.edu

Improving Substrate Uptake: Enhancing the transport of the precursor substrate into the cell can also increase production. The co-expression of outer membrane transport systems, such as AlkL or the native fatty acid transporter FadL, has been shown to improve the uptake of fatty acids and their esters, leading to higher product titers. researchgate.netfrontiersin.org

Host Strain Engineering for Cofactor Regeneration: The hydroxylation reaction consumes NAD(P)H. Ensuring a sufficient supply of this reducing equivalent is crucial. This can be addressed by engineering the host's central carbon metabolism to increase the flux through NAD(P)H-producing pathways. researchgate.net

Blocking Competing Metabolic Pathways (e.g., β-oxidation, fadE, fadD gene knockouts)

A primary challenge in producing hydroxy fatty acids in a host like E. coli is the native fatty acid degradation (β-oxidation) pathway, which consumes both the fatty acid substrate and the hydroxylated product. frontiersin.orgresearchgate.net This pathway is initiated by the products of the fad regulon. To enhance product accumulation, this competing pathway is blocked through targeted gene knockouts.

The two most critical enzymes at the entry point of β-oxidation are acyl-CoA synthetase, encoded by the fadD gene, and acyl-CoA dehydrogenase, encoded by the fadE gene. researchgate.net

FadD (Acyl-CoA Synthetase): This enzyme activates fatty acids by converting them into acyl-CoA thioesters, a prerequisite for their entry into the β-oxidation cycle. researchgate.netnih.gov

FadE (Acyl-CoA Dehydrogenase): This enzyme catalyzes the first dehydrogenation step within the β-oxidation spiral. plos.orgnih.gov

Deleting these genes is a highly effective strategy to increase the intracellular pool of fatty acids available for hydroxylation. Research has shown that deleting fadD is particularly effective, as it not only blocks degradation but also plays a role in fatty acid transport. nih.govrice.edu However, the highest yields are often achieved when both fadE and fadD are knocked out. frontiersin.orgrice.edu In one study focused on producing ω-hydroxydecanoic acid, a double deletion of fadE and fadD in E. coli increased the product yield by 70.7% compared to the wild-type strain. rice.edu This strategy was successfully applied to the production of ω-hydroxydodecanoic acid, demonstrating its broad utility. frontiersin.orgresearchgate.net

Table 1: Effect of β-Oxidation Gene Deletion on ω-Hydroxydecanoic Acid Production

This table illustrates the impact of deleting key β-oxidation genes on the molar yield of ω-hydroxydecanoic acid from decanoic acid in engineered E. coli expressing the AlkBGT system. The data is adapted from studies on medium-chain ω-hydroxy fatty acid biosynthesis. rice.edu

E. coli Strain Genotype Relevant Gene Deletion(s) Product Yield (mol/mol) Percentage Increase vs. Wild-Type
W3110 (Wild-Type)None0.410%
NH01ΔfadE0.4714.6%
NH02ΔfadD0.5431.7%
NH03ΔfadE ΔfadD0.7070.7%

Enhancing Substrate Uptake and Transport Systems (e.g., FadL co-expression)

Another significant bottleneck in whole-cell biotransformation is the transport of the hydrophobic fatty acid substrate across the bacterial cell membrane into the cytoplasm where the hydroxylation enzymes reside. nih.gov E. coli's outer membrane is a natural barrier to such molecules. asm.org To overcome this limitation, the expression of fatty acid transport proteins is enhanced.

The outer membrane protein FadL is the primary transporter responsible for the uptake of long-chain fatty acids in E. coli. nih.govasm.org While FadL is part of the native fatty acid metabolism system, its expression can be downregulated under certain conditions, such as when the fadD gene is deleted or when glucose is present as a primary carbon source. nih.govplos.org

Other transport systems, such as the outer membrane protein AlkL from Pseudomonas putida, have also been successfully used to enhance substrate uptake. nih.gov Co-expression of AlkL with a CYP153A monooxygenase in E. coli increased the production of ω-hydroxydodecanoic acid from 1.2 g/L to 4 g/L. nih.govsemanticscholar.orgnih.gov

Whole-Cell Biotransformation Methodologies

Whole-cell biotransformation is the preferred method for producing this compound and its isomers, as it provides a cellular environment that contains the necessary enzymes, cofactors (like NADPH), and cofactor regeneration systems. mdpi.comresearchgate.net This approach typically uses resting cells of engineered E. coli, which are grown to a high density and then used as biocatalysts to convert a supplied substrate into the desired product.

A typical whole-cell process for producing ω-hydroxydodecanoic acid involves the following components:

Host Strain: An E. coli strain with genomic modifications, such as fadD and/or fadE deletions, to block β-oxidation. frontiersin.org

Enzyme System: A plasmid expressing a fatty acid hydroxylase, such as CYP153AM. aq. or the AlkBGT enzyme system. nih.govfrontiersin.org Often, the monooxygenase is fused to a reductase domain (e.g., from P450 BM3) to improve stability and electron coupling. nih.govresearchgate.net

Transport System: A second plasmid may be used to co-express a transport protein like FadL or AlkL to enhance substrate uptake. nih.govresearchgate.net

Substrate: The substrate, such as dodecanoic acid or its more soluble methyl ester, is added to the cell suspension. nih.gov Using the methyl ester in a two-phase aqueous-organic system can help overcome issues of low substrate solubility and product toxicity. nih.govresearchgate.net

Several studies have demonstrated the effectiveness of this methodology, achieving significant product titers.

Table 2: Examples of Whole-Cell Biotransformation for ω-Hydroxydodecanoic Acid Production

This table summarizes key findings from different whole-cell biotransformation strategies for producing ω-hydroxydodecanoic acid (ω-OHDDA) using engineered E. coli.

Enzyme System Host Engineering Substrate Product Titer (ω-OHDDA) Reference(s)
CYP153AM. aq.-CPRBM3 FusionWild-Type HostDodecanoic Acid (10 g/L)1.2 g/L nih.govnih.govresearchgate.net
CYP153AM. aq.-CPRBM3 Fusion + AlkLWild-Type HostDodecanoic Acid Methyl Ester4 g/L nih.govsemanticscholar.orgnih.govresearchgate.net
AlkBGTΔfadE ΔfadD + FadL co-expressionDodecanoic Acid249.03 mg/L frontiersin.orgresearchgate.netrice.edu
CYP153AL.m + Native Redox PartnersWild-Type HostDodecanoic Acid (4 g/L)3.28 g/L mdpi.com

These methodologies highlight a robust and adaptable platform for the biosynthesis of valuable hydroxy fatty acids. By systematically addressing metabolic bottlenecks such as competing pathways and substrate transport, it is possible to engineer microbial cell factories for efficient and targeted production.

Chemical and Chemoenzymatic Synthesis Approaches

Biocatalytic Synthesis Pathways

Biocatalytic approaches for the synthesis of 7-hydroxydodecanoic acid primarily involve the use of enzymes, particularly from the cytochrome P450 (CYP) superfamily, which are known for their ability to catalyze the hydroxylation of non-activated C-H bonds. The main challenge lies in identifying or engineering an enzyme with the desired regioselectivity for the C-7 position of dodecanoic acid.

Research into the regioselective hydroxylation of fatty acids has identified several P450 enzymes capable of in-chain hydroxylation, although achieving specific C-7 hydroxylation of dodecanoic acid remains an area of active investigation. For instance, the self-sufficient cytochrome P450 monooxygenase CYP505E3 from Aspergillus terreus has been reported to catalyze the regioselective in-chain hydroxylation of various alkanes, fatty alcohols, and fatty acids at the ω-7 position. nih.gov However, in the case of dodecanoic acid (a C12 fatty acid), ω-7 hydroxylation results in the formation of 5-hydroxydodecanoic acid, not this compound. nih.gov This highlights the complexity of predicting and controlling the regioselectivity of these enzymes.

Similarly, other enzyme families, such as the CYP116B family, have been investigated for their potential in fatty acid hydroxylation. CYP116B46, for example, has demonstrated the ability to hydroxylate dodecanoic acid at the C-5 and C-6 positions with high regioselectivity, but with low total turnover numbers. acs.org While this is not C-7 hydroxylation, it demonstrates the potential of P450 enzymes for selective in-chain functionalization of fatty acids.

The table below summarizes the regioselectivity of some P450 enzymes on dodecanoic acid and related substrates, illustrating the current state of research in this area.

EnzymeSubstrateMajor Hydroxylated ProductsRegioselectivity
CYP505E3 Dodecanoic acid5-Hydroxydodecanoic acidω-7 (24%)
CYP116B46 Dodecanoic acid5-Hydroxydodecanoic acid, 6-Hydroxydodecanoic acidC-5 and C-6

This table is based on currently available research and highlights the challenge of achieving C-7 hydroxylation.

The development of biocatalytic pathways for this compound synthesis will likely depend on the discovery of novel P450s with the desired regioselectivity or the engineering of existing enzymes through techniques such as site-directed mutagenesis.

Chemoenzymatic Route Development

Chemoenzymatic routes combine the selectivity of biocatalysts with the versatility of chemical synthesis to develop novel and efficient pathways for the production of valuable chemicals. For the synthesis of this compound, a chemoenzymatic approach could potentially overcome the limitations of purely chemical or biological methods.

A hypothetical chemoenzymatic route could involve an initial biocatalytic step to introduce a functional group at or near the C-7 position of a dodecanoic acid precursor, followed by chemical modifications to yield the desired product. For example, an enzyme could be used to introduce a double bond at a specific position in the carbon chain, which could then be chemically converted to a hydroxyl group.

While specific chemoenzymatic routes for the synthesis of this compound are not yet well-established in the scientific literature, the principles of this approach are widely applied in the synthesis of other complex molecules. The development of such a route for this compound would require a suitable biocatalyst for the initial selective functionalization step.

Synthetic Optimization for Yield and Purity in Research Contexts

The optimization of synthetic routes for this compound in a research context focuses on maximizing the yield and purity of the final product. This involves a multi-faceted approach that includes the optimization of both the catalyst and the reaction conditions.

In the context of biocatalytic synthesis, optimization strategies include:

Enzyme Engineering: Techniques such as directed evolution and rational design can be used to improve the catalytic efficiency, stability, and regioselectivity of enzymes like P450s. By modifying the amino acid sequence of the enzyme's active site, it may be possible to enhance its preference for the C-7 position of dodecanoic acid.

Reaction Condition Optimization: The yield and purity of the biocatalytic reaction can be significantly influenced by parameters such as pH, temperature, substrate concentration, and the presence of co-solvents. Systematic optimization of these parameters is crucial for maximizing product formation and minimizing the formation of byproducts.

Whole-Cell Biotransformation: Using whole microbial cells (e.g., Escherichia coli or yeast) expressing the desired enzyme can be a cost-effective alternative to using isolated enzymes. Optimization of the whole-cell system involves strain engineering to improve cofactor regeneration, substrate uptake, and product tolerance.

For chemoenzymatic routes, optimization also involves the careful selection of chemical reagents and reaction conditions for the chemical steps to ensure high conversion rates and minimize side reactions.

The following table provides examples of optimization strategies and their potential impact on the synthesis of hydroxy fatty acids, which could be applicable to the synthesis of this compound.

Optimization StrategyParameterPotential Impact on Yield and Purity
Enzyme Engineering Site-directed mutagenesis of P450 active siteIncreased regioselectivity towards the desired position, leading to higher purity.
Reaction Conditions pH and temperature optimizationEnhanced enzyme stability and activity, resulting in higher overall yield.
Whole-Cell System Co-expression of cofactor regeneration enzymesImproved catalytic efficiency and higher product titers.
Chemical Synthesis Choice of protecting groupsPrevention of side reactions and improved purity of the final product.

Ultimately, the successful synthesis of this compound with high yield and purity will likely rely on a combination of these optimization strategies, driven by further research into novel biocatalysts and synthetic methodologies.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating 7-hydroxydodecanoic acid from complex biological matrices. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the specific analytical goals, including the required sensitivity, resolution, and the nature of the sample.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires derivatization prior to GC analysis. This process involves converting the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives.

Common derivatization strategies include:

Esterification: The carboxylic acid group is typically converted to a methyl ester (FAME - fatty acid methyl ester). This can be achieved using reagents such as boron trichloride (BCl₃) in methanol or methanolic HCl.

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).

Once derivatized, the resulting compound, for instance, the methyl ester trimethylsilyl ether of this compound, can be readily analyzed by GC. A common setup for such an analysis would involve a nonpolar capillary column, such as one coated with 5% phenyl methyl siloxane. The oven temperature is programmed to increase gradually to ensure the separation of different components in the sample. For example, a typical temperature program might start at a lower temperature and ramp up to a higher temperature to elute the derivatized hydroxy fatty acid.

A representative table of GC conditions for a similar compound, ω-hydroxydodecanoic acid, is provided below, which can be adapted for this compound analysis.

ParameterValue
Column HP-5ms (5% phenyl methyl siloxane), 30 m x 320 µm i.d., 0.25 µm film thickness
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 50°C for 1 min, then ramp at 15°C/min to 250°C, hold for 10 min
Inlet Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C

This table presents typical GC conditions for the analysis of a derivatized hydroxydodecanoic acid isomer and can be used as a starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers the advantage of analyzing compounds without the need for derivatization, which can simplify sample preparation and avoid potential side reactions. For the analysis of this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and water. To ensure that the carboxylic acid group of this compound is in its protonated, less polar form for better retention and peak shape, a small amount of acid, such as acetic acid or formic acid, is often added to the mobile phase.

Detection can be achieved using various detectors, but since this compound lacks a strong chromophore, UV detection at low wavelengths (around 205-210 nm) can be used, though it may lack specificity. A more sensitive and specific approach is to couple the HPLC system with a mass spectrometer (LC-MS).

The separation of different positional isomers of hydroxydodecanoic acid can be challenging but is often achievable with optimized HPLC conditions.

ParameterValue
Column C18 reversed-phase (e.g., 2.1 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Detector Mass Spectrometer (MS) or UV detector at 210 nm

This table outlines a general HPLC method suitable for the analysis of hydroxy fatty acids like this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is most powerfully used in conjunction with a chromatographic separation technique.

GC-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

When coupled with gas chromatography, mass spectrometry provides detailed structural information about the derivatized this compound. The electron ionization (EI) mass spectrum of the trimethylsilyl ether derivative of a hydroxy fatty acid methyl ester will produce characteristic fragment ions. The fragmentation pattern can help to determine the position of the hydroxyl group along the fatty acid chain.

For quantification, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific, abundant fragment ions of the target analyte. This significantly improves sensitivity and selectivity compared to scanning the full mass range. For 3-hydroxy fatty acids that have been derivatized, a characteristic ion at m/z 233 is often used for quantification. While the specific fragmentation of the 7-hydroxy isomer will differ, a similar strategy of identifying and monitoring characteristic ions would be employed.

HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS)

The combination of HPLC with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the analysis of this compound, often without the need for derivatization. In this technique, the compound is ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate specific product ions. The transition from a specific precursor ion to a specific product ion (multiple reaction monitoring - MRM) is highly selective and allows for accurate quantification even in complex matrices. For other hydroxy fatty acids, characteristic fragmentation patterns have been identified that allow for the determination of the hydroxyl group's position.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 215.16
Potential Product Ions To be determined experimentally; would involve cleavages adjacent to the hydroxyl group and loss of water or CO₂.
Collision Energy Optimized for the specific instrument and precursor ion

This table provides the expected precursor ion for this compound in negative mode ESI-MS and indicates the approach for developing an MS/MS method.

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of method depends on the biological matrix (e.g., plasma, tissues, cell cultures).

Liquid-Liquid Extraction (LLE) is a common method to extract lipids, including this compound, from aqueous samples. A typical procedure involves the addition of an organic solvent, such as ethyl acetate or a chloroform/methanol mixture, to the sample. After vigorous mixing and centrifugation, the organic layer containing the lipids is separated.

Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction. A variety of sorbents can be used, including reversed-phase (e.g., C18) or ion-exchange materials. For instance, a C18 cartridge can be used to retain the relatively nonpolar this compound from an aqueous sample, while more polar impurities are washed away. The analyte is then eluted with an organic solvent.

Isotopic Labeling and Tracing in Pathway Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system, providing invaluable insights into biosynthetic and metabolic pathways. scripps.edu By introducing molecules enriched with stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites, thereby elucidating the metabolic connections.

In the context of this compound, isotopic labeling can be used to investigate its biosynthesis. For instance, to determine the origin of the dodecanoic acid backbone, cells or organisms can be cultured in the presence of ¹³C-labeled glucose or fatty acid precursors. researchgate.netnih.gov The subsequent analysis of this compound by mass spectrometry would reveal the extent of ¹³C incorporation, confirming its de novo synthesis or its derivation from the supplied precursors.

Furthermore, the mechanism of hydroxylation can be investigated using heavy water (D₂O). When organisms are grown in a D₂O-enriched medium, deuterium can be incorporated into molecules during various enzymatic reactions. nih.gov By analyzing the deuterium labeling pattern in this compound, it may be possible to gain insights into the specific enzymatic reactions responsible for the introduction of the hydroxyl group at the C7 position. For example, if a desaturation-hydration mechanism is involved, a specific pattern of deuterium incorporation would be expected.

Another approach involves the synthesis of deuterium-labeled dodecanoic acid and its introduction into a biological system. nih.gov The subsequent detection of deuterium-labeled this compound would provide direct evidence of the hydroxylation of dodecanoic acid to form this compound.

Table 3: Applications of Isotopic Labeling in the Study of this compound

Isotopic TracerResearch QuestionExpected Outcome
¹³C-GlucoseIs the carbon backbone synthesized de novo from glucose?Incorporation of ¹³C into the dodecanoic acid chain.
¹³C-Dodecanoic AcidIs this compound formed by the direct hydroxylation of dodecanoic acid?Detection of ¹³C-labeled this compound.
D₂O (Heavy Water)What is the mechanism of hydroxylation?Specific deuterium incorporation patterns in the this compound molecule.
Deuterium-labeled Dodecanoic AcidConfirmation of dodecanoic acid as a direct precursor.Formation of deuterium-labeled this compound. nih.gov

These isotopic tracing studies, coupled with advanced mass spectrometry techniques, are essential for mapping the complete metabolic network surrounding this compound.

Biochemical Interactions and Mechanistic Biological Roles

Integration into Metabolic Pathways

7-Hydroxydodecanoic acid, as a hydroxylated medium-chain fatty acid, is integrated into the complex network of lipid metabolism. Its structure allows it to be processed by pathways that handle fatty acids, primarily through modifications that facilitate its transport and subsequent breakdown for energy.

The entry of fatty acids into the mitochondria for β-oxidation is a critical, regulated step. Acylcarnitines play a central role in transporting acyl-groups from the cytoplasm into the mitochondrial matrix where β-oxidation occurs . This process is essential for fatty acids with chain lengths of 14 to 20 carbons, and also for medium-chain fatty acids . It is therefore anticipated that this compound forms a conjugate with carnitine, creating 7-hydroxydodecanoylcarnitine. This derivative is then transported across the inner mitochondrial membrane. Acylcarnitines are generally formed through esterification with L-carnitine, a process that is crucial for the metabolic breakdown of fatty acids to produce energy .

Once inside the mitochondria or peroxisomes, hydroxy fatty acids can be catabolized through the β-oxidation spiral. This metabolic sequence involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle.

Oxidoreductases : This broad class of enzymes is central to β-oxidation. The process for a hydroxy fatty acid would involve enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and hydroxyacyl-CoA dehydrogenases mdpi.com. Studies on similar compounds show that both peroxisomes and mitochondria contain oxidoreductases that are active on long-chain ω-hydroxymonocarboxylyl-CoAs nih.gov. These enzymes catalyze the oxidation steps that are essential for breaking down the fatty acid backbone mdpi.com. A dehydrogenase with a preference for fatty acids possessing an internal hydroxy group has also been identified, highlighting the specialized enzymatic machinery capable of processing these molecules kyoto-u.ac.jp.

Thiolases : Thiolases are ubiquitous enzymes that catalyze the final step of the β-oxidation cycle ebi.ac.uk. In this reaction, a 3-ketoacyl-CoA is cleaved into a shortened acyl-CoA and an acetyl-CoA molecule mdpi.comebi.ac.uk. There are different types of thiolases; for instance, 3-ketoacyl-CoA thiolase (thiolase I) exhibits broad chain-length specificity and is involved in degradative pathways like fatty acid β-oxidation in both mitochondria and peroxisomes ebi.ac.uknih.gov. The repeated action of these enzymes, including thiolase, leads to the complete degradation of the fatty acid chain.

Enzyme-Substrate Specificity and Catalytic Mechanisms

The biosynthesis of this compound is primarily achieved through the action of cytochrome P450 monooxygenases (CYPs). These enzymes are known for their ability to hydroxylate a wide variety of substrates, including fatty acids, with high regio- and stereoselectivity researchgate.netengconfintl.org.

The specificity and catalytic activity of P450 enzymes are dictated by the architecture of their active sites. The binding of a fatty acid substrate within the active site is a highly specific interaction stabilized by key amino acid residues.

Substrate Stabilization : A critical interaction involves the electrostatic stabilization of the fatty acid's terminal carboxylate group by a positively charged residue. For example, in CYP102A1, an arginine residue (Arg47) is crucial for this stabilization rsc.org. Similarly, in P450(BSbeta), the guanidinium group of Arg242 forms an electrostatic interaction with the substrate's carboxylate nih.gov. These interactions anchor the fatty acid in a specific orientation relative to the heme iron, which is essential for determining the site of hydroxylation nih.gov.

Hydrophobic Interactions : The alkyl chain of the fatty acid is positioned within a hydrophobic channel in the enzyme. This channel is lined with hydrophobic residues that stabilize the substrate through van der Waals forces nih.gov. The precise shape and size of this channel play a significant role in substrate recognition and regioselectivity nih.govnih.gov.

The position at which a P450 enzyme hydroxylates a fatty acid chain is known as its regioselectivity. This is a key feature of P450 catalysis and is determined by several factors related to the enzyme's structure. The hydroxylation can occur at the α- or β-positions near the carboxyl group, at the ω- or sub-terminal (e.g., ω-1, ω-2) positions near the methyl end, or at various in-chain carbon atoms researchgate.netresearchgate.net.

The orientation of the substrate relative to the heme's reactive oxygen species is the primary determinant of regioselectivity. This orientation is controlled by the shape of the active site cavity and the specific interactions between the substrate and active site residues nih.govnih.gov. For instance, the crystal structure of P450SPα revealed that its high α-selectivity is due to a hydrophobic channel oriented nearly perpendicular to the heme plane, which forces the fatty acid to adopt a conformation where the α-carbon is closest to the heme iron nih.gov. In contrast, enzymes like P450 2E1 hydroxylate C9-C13 fatty acids primarily at the ω-1 position oup.com. The chain length of the fatty acid substrate can also influence the hydroxylation position oup.com.

Below is an interactive table summarizing the regioselectivity of different P450 enzymes on fatty acid substrates.

Enzyme FamilyExample EnzymePrimary Hydroxylation Position(s)Substrate Example(s)
CYP152 P450SPα (CYP152B1)α-positionPalmitic acid, Dodecanoic acid
CYP152 P450BSβ (CYP152A1)α- and β-positionsMyristic acid
CYP102 P450 BM3 (CYP102A1)ω-1, ω-2, ω-3 positionsDodecanoic acid, Palmitic acid
CYP4 Rabbit P450 2E1ω-1 positionC9-C13 fatty acids
CYP4 Rabbit P450 2C2ω-1 positionUndecanoate
CYP505 CYP505A30In-chain (non-vicinal)Dodecanoic acid

This table provides examples of P450 regioselectivity and is not exhaustive.

Investigation of Enantiomeric Forms and Chiral Specificity

The hydroxylation of dodecanoic acid at the C7 position creates a chiral center, meaning this compound can exist as two distinct stereoisomers, or enantiomers: (R)-7-hydroxydodecanoic acid and (S)-7-hydroxydodecanoic acid.

The stereochemical outcome of the hydroxylation reaction is a critical aspect of its biological role. Enzymatic reactions, particularly those catalyzed by P450s, are typically highly stereoselective, producing one enantiomer in significant excess over the other researchgate.net. This is because the enzyme's chiral active site orients the prochiral substrate in a specific way, exposing only one face of the target C-H bond to the reactive oxygen species. For example, P450SPα has been shown to produce the (S)-enantiomer of α-hydroxylated fatty acids with high enantiomeric excess researchgate.net. In contrast, non-enzymatic oxidation processes, such as autoxidation, are not selective and result in a racemic mixture (an equal mixture of both R and S enantiomers) .

The analysis and separation of these enantiomers are crucial for understanding the mechanisms of fatty acid oxygenases nih.gov. Specialized analytical techniques are required to determine the enantiomeric composition of hydroxy fatty acids. Chiral phase high-performance liquid chromatography (CP-HPLC) is a powerful method used to separate and quantify the enantiomers of hydroperoxy and hydroxy fatty acids nih.gov. Another approach involves derivatizing the hydroxyl group with a chiral reagent, such as (S)-ibuprofen, to create diastereomers that can be separated using standard, achiral gas chromatography-mass spectrometry (GC-MS) .

Role in Cellular Biochemistry (e.g., Mitochondrial Function and Pathway Intermediates)

The metabolism of medium-chain fatty acids typically involves beta-oxidation within the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production. However, the presence of a hydroxyl group on the seventh carbon of dodecanoic acid suggests a modified metabolic route. Hydroxylated fatty acids can undergo different metabolic fates, including omega-oxidation followed by beta-oxidation from both ends of the molecule, or they may be incorporated into more complex lipids.

While specific data on this compound is limited, studies on structurally similar hydroxy fatty acids can provide some context. For instance, 3-hydroxydodecanoic acid is a known intermediate in the beta-oxidation of fatty acids. Its accumulation can be indicative of certain metabolic disorders related to fatty acid oxidation. Other hydroxylated medium-chain fatty acids are recognized as microbial metabolites.

Further research is required to determine if this compound plays a direct role in mitochondrial bioenergetics, such as influencing the electron transport chain or acting as a signaling molecule within the mitochondria. Similarly, its potential as an intermediate in specific metabolic or signaling pathways remains an area for future investigation.

Table 1: Research Findings on Related Hydroxy Fatty Acids

Compound Role in Cellular Biochemistry Research Findings
3-Hydroxydodecanoic acid Intermediate in fatty acid beta-oxidation Associated with certain fatty acid metabolic disorders.
ω-Hydroxydodecanoic acid Biosynthesis building block Can be synthesized from vegetable oils via biotransformation for use in various industrial applications.

Future Directions in 7 Hydroxydodecanoic Acid Research

Discovery and Characterization of Novel Biocatalysts

The efficient and selective synthesis of 7-hydroxydodecanoic acid hinges on the discovery of robust and highly specific enzymes. Chemical synthesis methods for hydroxylating unreactive carbon atoms often require harsh conditions and suffer from poor selectivity mdpi.com. Biological approaches, utilizing enzymes like cytochrome P450 monooxygenases, offer a promising, environmentally benign alternative mdpi.com.

Future research will focus on "enzyme mining" from diverse microbial genomes to identify novel biocatalysts with superior performance. One prominent enzyme class for these transformations is the cytochrome P450 monooxygenases (CYP450s), which are known for their ability to perform regio- and stereoselective hydroxylations nih.gov. For instance, studies on the related ω-hydroxydodecanoic acid have identified powerful catalysts like CYP153AL.m from Limnobacter sp., which can convert dodecanoic acid with high efficiency mdpi.com. Future efforts will aim to discover P450s or other hydroxylases that specifically target the C-7 position of dodecanoic acid.

Beyond discovery, the characterization and engineering of these enzymes are paramount. Techniques such as directed evolution and rational protein design will be employed to improve catalyst stability, activity, and specificity for non-natural substrates nih.gov. A key challenge with P450 enzymes is their dependence on redox partners for electron supply. Research into creating self-sufficient fusion proteins or optimizing whole-cell biotransformation systems will be critical for industrial viability mdpi.com. As an example of advanced engineering, the yeast Candida viswanathii was engineered using a Cas13d system to produce ω-hydroxydodecanoic acid by repressing genes involved in its subsequent conversion, significantly increasing the product titer rsc.org. This strategy of pathway engineering provides a blueprint for developing microbial cell factories specifically for this compound.

Enzyme ClassPotential Source OrganismResearch GoalRelevant Findings for Hydroxy Fatty Acids
Cytochrome P450 Monooxygenases (CYP153A family)Limnobacter sp., Alcanivorax dieselolei, Solimonas flavaDiscovery of enzymes with high regioselectivity for the C-7 position of dodecanoic acid.CYP153AL.m demonstrated high efficiency for ω-hydroxylation of dodecanoic acid, producing 2 g/L of 12-hydroxydodecanoic acid mdpi.com.
Flavin-dependent MonooxygenasesVarious Bacteria and FungiIdentification of robust catalysts for secondary alcohol formation.These enzymes are known for useful selectivities unmatched by chemical methods nih.gov.
Engineered HydrolasesRhodococcus rhodochrousDevelopment of enzymes for large-scale production through process optimization.Whole-cell systems using engineered hydrolases have achieved high product concentrations (>500 g/L) in other applications nih.gov.

Advanced Metabolomic and Proteomic Studies for Pathway Elucidation

A comprehensive understanding of the biosynthetic and metabolic pathways involving this compound is essential for optimizing its production in microbial hosts. Advanced "omics" technologies, particularly metabolomics and proteomics, are powerful tools for achieving this. Pathway analysis of integrated metabolomic and proteomic data is critical for deciphering the complexities of biological processes nih.gov.

Future research will employ these techniques to map the metabolic landscape of engineered microorganisms. Proteomics provides a qualitative and quantitative snapshot of the proteins present, identifying the enzymes directly involved in the synthesis and degradation of this compound duke.edu. By comparing the proteomes of high-producing versus low-producing strains, researchers can identify key enzymes and potential metabolic bottlenecks.

Metabolomics complements this by quantifying the levels of intracellular metabolites, offering a real-time view of the metabolic state of the cell medchemexpress.com. By tracking changes in metabolites, including precursors and byproducts, researchers can understand how genetic modifications affect the entire metabolic network roscoff-culture-collection.org. The integration of these datasets using bioinformatics tools like MetaboAnalyst can reveal complex interactions and guide further metabolic engineering efforts nih.gov. This integrated approach allows for the identification of previously unknown pathways and regulatory mechanisms, paving the way for more targeted and effective strain improvement.

'Omics' TechnologyApplication in 7-HDA ResearchKey Information GainedData Analysis Tools
Proteomics Identify and quantify enzymes in the 7-HDA biosynthetic pathway.Pinpoint rate-limiting enzymatic steps and identify off-target protein expression.Proteome Discoverer, MaxQuant
Metabolomics Measure concentrations of 7-HDA, its precursors, and related byproducts.Reveal metabolic bottlenecks, pathway flux, and unintended metabolic shifts.Compound Discoverer, MetaboAnalyst 6.0 nih.gov
Integrated Multi-Omics Combine proteomic and metabolomic data to build a comprehensive pathway model.Understand the interplay between enzyme levels and metabolite pools for holistic pathway optimization.KEGG, Pathway Analysis nih.gov

Development of Integrated Biorefinery Platforms for Research Material Generation

To move this compound from a laboratory curiosity to a commercially viable chemical, scalable and sustainable production methods are required. Integrated biorefineries, which are analogous to petroleum refineries, represent a key future direction. These facilities are designed to convert biomass feedstocks into a portfolio of valuable products, including biofuels, chemicals, and materials, thereby maximizing economic viability and minimizing waste osti.govetipbioenergy.eu.

The core of a biorefinery is the "platform" concept, where biomass is first converted into key chemical intermediates that can then be processed into a variety of final products blogspot.comnih.gov. Future research will focus on establishing this compound, or its precursors, as a platform intermediate derived from renewable feedstocks like lignocellulosic biomass or vegetable oils mdpi.comnih.gov. This involves developing efficient upstream processes to break down biomass into fermentable sugars or fatty acids, followed by microbial fermentation to produce the target molecule.

The development of such platforms requires a multi-pronged approach, including optimizing microbial strains for industrial-scale production and designing efficient downstream separation and purification processes osti.gov. The goal is to create a closed-loop system where all fractions of the biomass are utilized, enhancing the sustainability and economic feasibility of production etipbioenergy.eu. By integrating the production of this compound into a larger biorefinery concept, the generation of research materials and eventual bulk chemical production can be achieved more economically.

Computational Modeling and Simulation of Enzymatic Reactions and Metabolic Fluxes

Computational tools are becoming indispensable in modern biotechnology for accelerating research and development. In the context of this compound, computational modeling and simulation will play a vital role in understanding and engineering its production pathways.

One key area is the modeling of enzymatic reactions using quantum mechanics/molecular mechanics (QM/MM) methods. These approaches allow researchers to simulate the chemical reaction mechanism at an atomic level, providing insights into enzyme specificity, transition states, and catalytic barriers nih.govnih.gov. Such simulations can guide the rational design of enzymes with enhanced activity or altered substrate specificity, reducing the need for extensive and time-consuming laboratory screening nih.gov.

Another powerful computational approach is Metabolic Flux Analysis (MFA). MFA is a quantitative method used to determine the flow rates (fluxes) of metabolites through a metabolic network rsc.org. By using stable isotope tracers (e.g., ¹³C-labeled substrates), researchers can track the path of carbon atoms through the cell and calculate the in vivo activity of different pathways medchemexpress.comnih.gov. This analysis is crucial for identifying bottlenecks in production, quantifying the efficiency of engineered pathways, and pinpointing targets for further genetic modification to divert more metabolic resources toward the synthesis of this compound rsc.orgnih.gov. The combination of mechanistic enzyme modeling and systems-level metabolic analysis provides a powerful computational framework to guide the development of high-performance microbial cell factories.

Computational MethodApplication AreaPredicted Outcomes
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme Mechanism and DesignElucidation of reaction pathways, prediction of mutation effects on enzyme activity and specificity nih.gov.
Metabolic Flux Analysis (MFA) Metabolic Engineering and Pathway OptimizationQuantification of carbon flow, identification of metabolic bottlenecks, and validation of pathway efficiency rsc.org.
Molecular Dynamics (MD) Simulation Enzyme-Substrate InteractionsUnderstanding protein conformational changes, substrate binding, and ligand transport pathways nih.gov.

Q & A

Q. What are the standard protocols for synthesizing 7-hydroxydodecanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves hydroxylation of dodecanoic acid derivatives or enzymatic modification. Key factors include solvent selection (e.g., polar aprotic solvents for stability), temperature control (50–80°C to avoid decomposition), and catalysts (e.g., metal oxides or lipases). Orthogonal experimental designs (Table 1) can optimize variables like pH, substrate ratio, and reaction time . Safety protocols mandate using PPE (gloves, goggles) and proper waste disposal for acidic byproducts .

Table 1. Orthogonal Design for Synthesis Optimization

FactorLevel 1Level 2Level 3Optimal Condition
Temperature50°C65°C80°C65°C
SolventDMFTHFAcetoneTHF
CatalystTiO₂LipaseFe₂O₃Lipase

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies hydroxyl positioning and carbon chain integrity. Mass spectrometry (MS) confirms molecular weight ([M+H]⁺ = 231.2 Da). Infrared (IR) spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups. Cross-validate results with reference data from NIST Chemistry WebBook .

Q. How should researchers handle safety and environmental concerns during experiments?

  • Methodological Answer : Follow OSHA/NIOSH guidelines: use fume hoods for volatile steps, neutralize acidic waste with bicarbonate before disposal, and store residues in labeled containers for professional treatment .

Advanced Research Questions

Q. What role does this compound play in lipid metabolism or signaling pathways?

  • Methodological Answer : In vitro assays (e.g., LC-MS/MS) can track its incorporation into lipid bilayers or interaction with enzymes like phospholipase A₂. Compare its behavior to structurally similar bile acids (e.g., 7-ketodeoxycholic acid) using biomarker association studies (Table 2) .

Table 2. Biomarker Associations of Hydroxy Fatty Acids

CompoundBiospecimenAnalytical MethodKey Association
This compoundSerumLC-MS/MSLipid oxidation
7-Ketodeoxycholic acidUrineGC-MSBile acid metabolism

Q. How can researchers address contradictions in published data on this compound’s physicochemical properties?

  • Methodological Answer : Conduct systematic reviews focusing on clustered data analysis (e.g., hierarchical linear modeling to account for lab-specific variability) . Replicate experiments under standardized conditions (pH 7.4, 25°C) and compare with NIST reference data . Use meta-analyses to resolve discrepancies in melting point or solubility values.

Q. What strategies improve reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR data principles: document solvent purity (HPLC-grade), instrument calibration (e.g., NMR shimming), and statistical power calculations. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Methodological Guidelines

  • Experimental Design : Use factorial designs to test multiple variables efficiently .
  • Data Validation : Cross-check spectral data against NIST databases and report confidence intervals for quantitative results .
  • Literature Review : Prioritize peer-reviewed studies from the last 5 years, excluding non-academic sources like supplier catalogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.